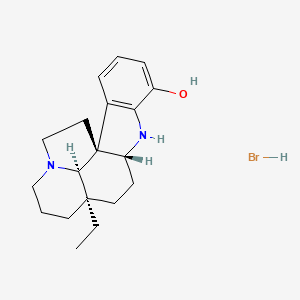
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its versatile biological activities and significant applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- typically involves cyclization reactions. One common method is the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activities and improved physicochemical properties .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable compound in biological studies.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to its antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Fluconazole: Another triazole derivative with antifungal properties.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Used in the treatment of various fungal infections.
Uniqueness: 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- stands out due to its dual methoxyphenyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its unique biological activities compared to other triazole derivatives .
Propiedades
Número CAS |
2039-09-0 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-13-7-3-11(4-8-13)15-17-16(19-18-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,17,18,19) |
Clave InChI |
ZNGIZFJRUCBBBH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)




![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)


![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)




